molecular formula C12H14F3NO2S B11761496 (3-Trifluoromethylsulfanyl-propyl)-carbamic acid benzyl ester

(3-Trifluoromethylsulfanyl-propyl)-carbamic acid benzyl ester

Cat. No.: B11761496
M. Wt: 293.31 g/mol
InChI Key: PFNKMIFPLQMZKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Trifluoromethylsulfanyl-propyl)-carbamic acid benzyl ester is a compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The trifluoromethyl group enhances the compound’s chemical stability and bioavailability, making it a valuable component in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using photoredox catalysis, which has emerged as a practical method for incorporating trifluoromethyl groups into organic molecules . The reaction conditions often include the use of visible light and a suitable photocatalyst to drive the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation reactions using specialized equipment to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, making it suitable for commercial applications in pharmaceuticals and agrochemicals .

Chemical Reactions Analysis

Types of Reactions

(3-Trifluoromethylsulfanyl-propyl)-carbamic acid benzyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, difluoromethylated, and monofluoromethylated derivatives, as well as substituted carbamates .

Scientific Research Applications

(3-Trifluoromethylsulfanyl-propyl)-carbamic acid benzyl ester has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (3-Trifluoromethylsulfanyl-propyl)-carbamic acid benzyl ester involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to target proteins, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application, but common targets include enzymes and receptors involved in inflammation and cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Trifluoromethylsulfanyl-propyl)-carbamic acid benzyl ester is unique due to its specific combination of a trifluoromethyl group with a carbamic acid benzyl ester moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H14F3NO2S

Molecular Weight

293.31 g/mol

IUPAC Name

benzyl N-[3-(trifluoromethylsulfanyl)propyl]carbamate

InChI

InChI=1S/C12H14F3NO2S/c13-12(14,15)19-8-4-7-16-11(17)18-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,16,17)

InChI Key

PFNKMIFPLQMZKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCSC(F)(F)F

Origin of Product

United States

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